molecular formula C10H14ClNO B1381022 3-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride CAS No. 103028-84-8

3-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride

Cat. No.: B1381022
CAS No.: 103028-84-8
M. Wt: 199.68 g/mol
InChI Key: VLOCHCPUCMONJI-UHFFFAOYSA-N
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Description

3-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride is a chemical compound with the molecular formula C10H14ClNO and a molecular weight of 199.68 g/mol . It is a derivative of naphthalene and contains both amino and hydroxyl functional groups. This compound is primarily used in research and development within the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride typically involves the reduction of 2-nitronaphthalene followed by amination and subsequent reduction . The reaction conditions often include the use of hydrogen gas and a palladium catalyst for the reduction steps. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reduction and amination steps, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents such as potassium permanganate and chromium trioxide. Reaction conditions typically involve controlled temperatures and pressures to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the amino group yields an amine .

Scientific Research Applications

3-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the study of biochemical pathways involving amino and hydroxyl groups.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride is unique due to the presence of both amino and hydroxyl groups on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs .

Properties

IUPAC Name

3-amino-1,2,3,4-tetrahydronaphthalen-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c11-9-5-7-3-1-2-4-8(7)6-10(9)12;/h1-4,9-10,12H,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOCHCPUCMONJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CC2=CC=CC=C21)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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